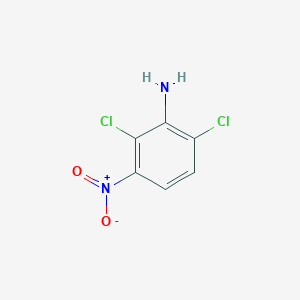

2,6-Dicloro-3-nitroanilina

Descripción general

Descripción

2,6-Dichloro-3-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2 .

Synthesis Analysis

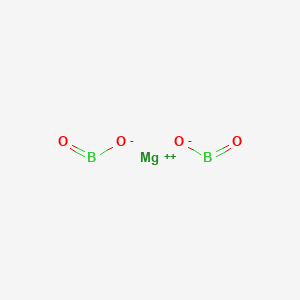

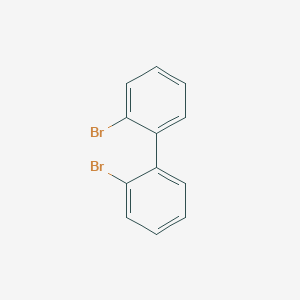

The synthesis of 2,6-Dichloro-3-nitroaniline involves several steps. The process starts with 2,6-Dichloroaniline and involves reactions with various reagents such as methylene chloride, magnesium sulfate, and peroxytrifluoroacetic acid .Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-nitroaniline consists of six carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

2,6-Dichloro-3-nitroaniline can participate in various chemical reactions. For instance, it can be used in the fabrication of luminescent metal-organic frameworks for the detection of certain organic pollutants .Physical And Chemical Properties Analysis

2,6-Dichloro-3-nitroaniline has a molecular weight of 207.01 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación

Detección de plaguicidas

2,6-Dicloro-3-nitroanilina (DCN) se utiliza comúnmente como plaguicida . Se construyó un nanocluster luminiscente de 56 metales Cd (II)–Sm (III) a partir de un ligando de base de Schiff flexible, y su estructura cristalina se determinó utilizando el método de difracción de rayos X . Este nanocluster muestra una rápida respuesta triple emisiva al DCN con alta sensibilidad y selectividad . Esto se puede utilizar para analizar cuantitativamente las concentraciones de DCN en extractos de frutas .

Detección de antibióticos nitrofuranos

Se diseñó un nuevo marco metal-orgánico (MOF) aniónico 2D basado en plomo con estructuras entrelazadas . Este MOF puede detectar antibióticos nitrofuranos (NFA) y DCN en agua de forma rápida y eficiente . El uso indebido de contaminantes orgánicos como NFA y DCN se ha convertido en un tema candente de preocupación mundial, y el desarrollo de técnicas rápidas, eficientes y precisas para detectar NFA y plaguicidas en el agua es un gran desafío .

Sensor fluorescente

El MOF basado en plomo se puede convertir en papeles de prueba fluorescentes para la detección visual de NFA y DCN . El MOF demostró una alta selectividad y una respuesta rápida a los NFA en un límite de detección (LOD) tan bajo como 0.26 μM, mientras que indicó una alta selectividad y respondió rápidamente al DCN en agua en un LOD tan bajo como 0.14 μM

Mecanismo De Acción

Target of Action

2,6-Dichloro-3-nitroaniline (DCN) is a nitroaromatic compound that has been used as a pesticide . The primary targets of DCN are pests that affect crops. It interacts with the biological systems of these pests, leading to their elimination.

Mode of Action

It is known that nitroaromatic compounds like dcn can interfere with the normal functioning of cells in pests, leading to their death . The compound’s interaction with its targets results in changes at the cellular level that disrupt the life cycle of the pests.

Biochemical Pathways

Nitroaromatic compounds are known to interfere with several cellular processes, including dna synthesis, protein production, and energy metabolism . The disruption of these pathways can lead to the death of the pests.

Pharmacokinetics

Like other nitroaromatic compounds, dcn is likely to be absorbed into the body of the pests, distributed throughout their tissues, metabolized into various byproducts, and eventually excreted . These processes can affect the bioavailability of DCN, determining how effectively it can reach its targets and exert its effects.

Result of Action

The result of DCN’s action is the elimination of pests. By interfering with crucial cellular processes, DCN disrupts the life cycle of the pests, leading to their death . This helps protect crops from damage, ensuring a successful harvest.

Action Environment

The action, efficacy, and stability of DCN can be influenced by various environmental factors. For example, the pH, temperature, and moisture content of the soil can affect the absorption and distribution of DCN . Additionally, the presence of other chemicals in the environment can impact the metabolism and excretion of DCN . Therefore, these factors should be considered when using DCN as a pesticide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DCNA has several advantages for use in laboratory experiments. DCNA is relatively inexpensive and easy to obtain, and can be used in a variety of experiments. DCNA is also a relatively stable compound, and can be stored for long periods of time without degradation. The main limitation of DCNA is that it is a relatively toxic compound, and should be handled with care.

Direcciones Futuras

There is a wide range of potential future applications of DCNA. DCNA could be used to develop new drugs and treatments for a variety of diseases and conditions. DCNA could also be used to study the effects of nitro compounds on enzymes and other biological systems. In addition, DCNA could be used to develop new catalysts and ligands for organic synthesis. Finally, DCNA could be used to develop new chromogenic agents for use in analytical chemistry.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2,6-Dichloro-3-nitroaniline has been shown to interact with various enzymes, proteins, and other biomolecules. For example, it has been used in the detection of Nitrofuran Antibiotics, indicating that it may interact with enzymes involved in antibiotic metabolism

Cellular Effects

The effects of 2,6-Dichloro-3-nitroaniline on cells and cellular processes are complex and multifaceted. It has been suggested that 2,6-Dichloro-3-nitroaniline may inhibit electron transport and uncouple oxidative phosphorylation in vitro . This could potentially influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism.

Molecular Mechanism

It is known that nitro compounds can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dichloro-3-nitroaniline may change over time. For instance, it has been observed that a luminescent nanocluster shows a rapid triple-emissive response to 2,6-Dichloro-3-nitroaniline . This suggests that the compound may have temporal effects on cellular function, possibly due to its stability, degradation, or long-term effects observed in in vitro or in vivo studies.

Metabolic Pathways

It has been suggested that the compound may be involved in the metabolism of the fungicide in soil

Propiedades

IUPAC Name |

2,6-dichloro-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMVQJCDXFAPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603996 | |

| Record name | 2,6-Dichloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13785-48-3 | |

| Record name | 2,6-Dichloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

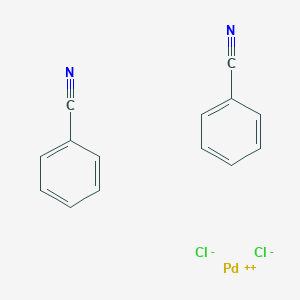

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.